

Application Notes and Protocols: Picrosirius Red Staining with Polarized Light Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Direct red 79	
Cat. No.:	B162066	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the use of Picrosirius Red staining in conjunction with polarized light microscopy for the qualitative and quantitative assessment of collagen and amyloid in tissue sections. While the user query specified "**Direct Red 79**," it is critical to note that the dye predominantly used for this application is Sirius Red F3B, also known as Direct Red 80 (C.I. 35780). **Direct Red 79** (C.I. 29065) is a different compound primarily used in the textile industry. This document will focus exclusively on the scientifically established methods using Direct Red 80 (Sirius Red).

Picrosirius Red staining is a powerful and highly specific method for identifying collagen fibers. The technique relies on the alignment of the elongated dye molecules with the long axis of collagen fibers, which significantly enhances collagen's natural birefringence when viewed under polarized light. This results in a vivid visualization of collagen, with different colors often attributed to variations in fiber thickness and packing density.[1] This method is also adapted for the detection of amyloid deposits, which, like collagen, are ordered protein structures that exhibit birefringence after staining.[2][3]

Principle of the Method

The Picrosirius-polarization method is based on two main principles:



- Selective Staining: The long, planar molecules of Sirius Red (Direct Red 80), which are
 polyanionic, bind to the cationic groups of basic amino acids present in collagen molecules.
 The presence of picric acid in the staining solution creates a low pH environment that favors
 this specific binding and helps to suppress the staining of non-collagenous components.[4]
- Birefringence Enhancement: Collagen is a crystalline, anisotropic structure, meaning it has different optical properties along different axes. This property is known as birefringence (or double refraction). When stained with Picrosirius Red, the dye molecules align in parallel with the collagen fibrils, dramatically enhancing this intrinsic birefringence. When viewed with a polarizing microscope, the highly organized, stained collagen fibers appear bright against a dark background, with colors ranging from green to red, which is believed to correlate with fiber thickness and density.[1] Similarly, the ordered β-sheet structure of amyloid fibrils allows for the oriented binding of Sirius Red, resulting in a characteristic apple-green birefringence under polarized light.[2]

Applications in Research and Drug Development

The Picrosirius Red-polarization method is a valuable tool in preclinical research and drug development, particularly for assessing diseases characterized by changes in the extracellular matrix.

- Fibrosis Research: This technique is the gold standard for quantifying fibrosis in various organs, including the liver, lung, kidney, and heart.[4] In drug development, it is used to evaluate the efficacy of anti-fibrotic therapies in preclinical animal models by quantifying the reduction in collagen deposition following treatment.[4][5] For instance, it has been used to assess the effects of drugs like imatinib and sorafenib on liver fibrosis.[5]
- Cardiovascular Disease: The method is used to study cardiac fibrosis following myocardial
 infarction and in hypertensive heart disease. Quantitative analysis of collagen content and
 fiber characteristics can provide insights into cardiac remodeling and the effects of
 therapeutic interventions.[6]
- Cancer Research: The tumor microenvironment plays a crucial role in cancer progression. Picrosirius Red staining can be used to analyze changes in the collagenous stroma surrounding tumors, which can influence tumor growth, invasion, and metastasis.



- Wound Healing Studies: Researchers use this method to assess the quality and quantity of newly formed collagen in healing wounds, providing a means to evaluate the effectiveness of various treatments on the healing process.[7]
- Amyloidosis Research: While Congo Red is more commonly cited as the gold standard,
 Sirius Red is also a reliable stain for detecting amyloid deposits.[2] In drug development for
 diseases like Alzheimer's or systemic amyloidosis, this method can be used to assess the
 amyloid plaque burden in preclinical models and evaluate the clearing efficacy of amyloidtargeting drugs.[8]

Data Presentation

Table 1: Dye Specifications

Feature	Direct Red 80 (Sirius Red F3B)	Direct Red 79
C.I. Number	35780	29065
CAS Number	2610-10-8	1937-34-4
Molecular Formula	C45H26N10Na6O21S6	C37H28N6Na4O17S4
Molecular Weight	1373.08	1048.87
Primary Use	Histological stain for collagen and amyloid	Textile dye
Appearance	Dark red/purple powder	Red powder

Source: PubChem, World Dye Variety[9][10]

Table 2: Interpretation of Birefringence Colors (Collagen)



Birefringence Color	Presumed Collagen Fiber Characteristics
Green to Greenish-Yellow	Thin, loosely packed, immature collagen fibers (often associated with Type III collagen)
Yellow to Orange	Intermediate, more densely packed fibers
Red	Thick, tightly packed, mature collagen fibers (often associated with Type I collagen)

Note: While color is often correlated with collagen type, it is more accurately a reflection of fiber thickness, density, and orientation relative to the light path. For definitive collagen typing, immunohistochemistry is recommended.[11]

Table 3: Birefringence Interpretation (Amyloid)

Stained Structure	Birefringence Color	Diagnosis
Amyloid Deposits	Apple-green	Positive for amyloid
Collagen Fibers	Yellow to orange-red	Not to be confused with amyloid

Note: The apple-green birefringence is the key diagnostic feature for amyloid when using this staining method.[2]

Experimental Protocols

Protocol 1: Picrosirius Red Staining for Collagen in Paraffin-Embedded Sections

This protocol is designed for the visualization and quantification of collagen fibers.

Reagents and Materials:

- Paraffin-embedded tissue sections (4-5 μm thick)
- Xylene



- Ethanol (100%, 95%, 70%)
- · Distilled water
- Weigert's Iron Hematoxylin (optional, for nuclear counterstaining)
- Picrosirius Red Solution:
 - Sirius Red F3B (Direct Red 80) (C.I. 35780): 0.5 g
 - Saturated aqueous Picric Acid (approx. 1.3% in water): 500 mL
 - Stir until dye is fully dissolved. The solution is stable for years.
- Acidified Water:
 - Glacial Acetic Acid: 5 mL
 - Distilled water: 1 L
- Synthetic mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene: 2 changes, 5 minutes each.
 - Immerse in 100% Ethanol: 2 changes, 3 minutes each.
 - Immerse in 95% Ethanol: 1 change, 2 minutes.
 - Immerse in 70% Ethanol: 1 change, 2 minutes.
 - Rinse in running tap water for 5 minutes.
- Nuclear Counterstaining (Optional):
 - Stain nuclei with Weigert's hematoxylin for 8 minutes.



- Wash in running tap water for 10 minutes to "blue" the nuclei.
- Picrosirius Red Staining:
 - Immerse slides in Picrosirius Red Solution for 60 minutes. This time is crucial for equilibrium staining and should not be shortened.
- Rinsing and Dehydration:
 - Wash slides in two changes of Acidified Water for 2 minutes each. This step prevents the loss of dye.
 - Dehydrate rapidly through graded ethanols: 70%, 95%, and two changes of 100% ethanol (1 minute each). Note: Prolonged exposure to lower concentrations of ethanol can lead to loss of picric acid's yellow counterstain.
- Clearing and Mounting:
 - o Clear in two changes of Xylene, 3 minutes each.
 - Mount coverslip with a synthetic resinous medium.

Expected Results:

- Bright-field Microscopy: Collagen fibers appear red; muscle and cytoplasm appear yellow.
 Nuclei (if stained) are black.
- Polarized Light Microscopy: Collagen fibers exhibit bright birefringence (green, yellow, orange, or red) against a black background.

Protocol 2: Sirius Red Staining for Amyloid in Paraffin-Embedded Sections

This protocol is optimized for the detection of amyloid deposits.

Reagents and Materials:

Paraffin-embedded tissue sections (5-10 μm thick)



- Xylene
- Ethanol (100%, 80%)
- · Distilled water
- Neutral Buffered Formalin
- Alkaline Sirius Red Solution:
 - Sirius Red F3B (Direct Red 80): 0.5 g
 - o Distilled water: 100 mL
 - Sodium chloride: 0.5 g
 - Ensure dye is dissolved before use.
- Mayer's Hematoxylin (for nuclear counterstaining)

Procedure:

- Deparaffinization and Rehydration:
 - Perform as described in Protocol 1.
- · Pre-treatment:
 - Place slides in neutral buffered formalin overnight.
 - Wash in running tap water for 15 minutes.
- Alkaline Staining:
 - Immerse slides in the Alkaline Sirius Red solution in a 60°C water bath for 60-90 minutes.
- Rinsing:
 - o Rinse well with distilled water.



- Nuclear Counterstaining:
 - Stain nuclei with Mayer's hematoxylin for 2-5 minutes.
 - Wash in running tap water for 5-10 minutes to "blue" the nuclei.
- Dehydration, Clearing, and Mounting:
 - Dehydrate rapidly through 95% and 100% ethanol.
 - Clear in xylene and mount with a synthetic resinous medium.

Expected Results:

- Bright-field Microscopy: Amyloid deposits appear red; nuclei are blue.
- Polarized Light Microscopy: Amyloid deposits exhibit a characteristic apple-green birefringence.

Quantitative Analysis Protocol using ImageJ/Fiji

This protocol provides a basic workflow for quantifying the collagen proportionate area (CPA) from images of Picrosirius Red-stained sections viewed under polarized light.

Software: Fiji (ImageJ) - open-source image analysis software.

Procedure:

- Image Acquisition:
 - Acquire images using a polarized light microscope equipped with a digital camera.
 - Ensure consistent lighting conditions, magnification, and exposure settings for all images to be compared.
 - Capture images with the specimen oriented at a 45° angle to the polarizers to maximize the birefringence signal.[11]
 - Save images in a lossless format (e.g., .tiff).



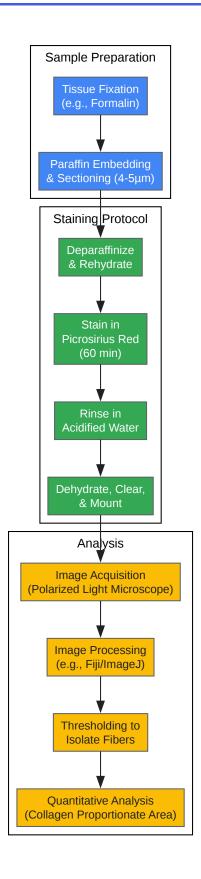
- Image Preparation in Fiji:
 - Open the image in Fiji.
 - Convert the image to an 8-bit grayscale image if analyzing total birefringence intensity. For color analysis, this step is skipped.
 - To separate colors for analysis of different fiber types, go to Image > Color > Split Channels. This will separate the image into Red, Green, and Blue channels. The birefringent fibers will be visible in all channels.
- Setting the Threshold:
 - Go to Image > Adjust > Threshold.
 - Adjust the threshold sliders to select the bright, birefringent fibers while excluding the black, non-birefringent background. The selected area will typically be highlighted in red.
 - This step is crucial and should be kept consistent across all images in an experimental group.
- Measurement:
 - Go to Analyze > Set Measurements. Ensure "Area" and "Area fraction" are ticked.
 - Go to Analyze > Analyze Particles.
 - Set the "Size" filter to exclude small artifacts (e.g., 50-infinity pixels).
 - Check "Display results" and "Summarize".
 - Click "OK".
- Data Interpretation:
 - The "Results" window will display the total area of the thresholded collagen fibers and the "%Area" (Area Fraction), which represents the Collagen Proportionate Area (CPA).



- The "Summary" window will provide the total area and count for all particles analyzed in the image.
- Record the %Area for each image and perform statistical analysis as required.

Mandatory Visualizations Experimental Workflow



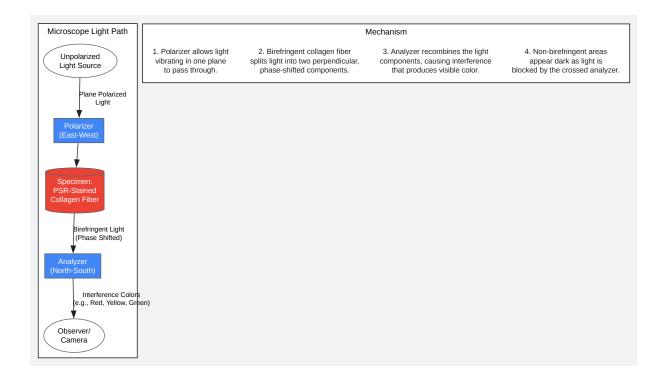


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Caption: Experimental workflow for Picrosirius Red staining and analysis.



Principle of Polarized Light Microscopy



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Caption: Principle of birefringence detection with Picrosirius Red.



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